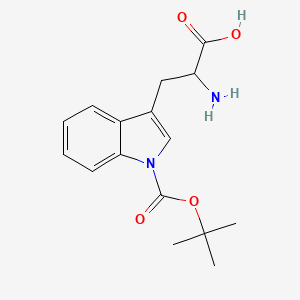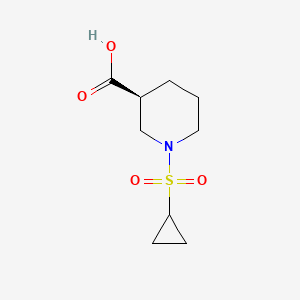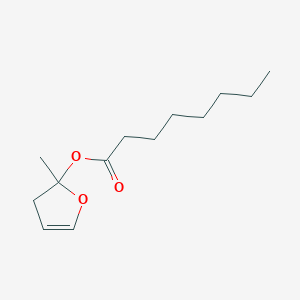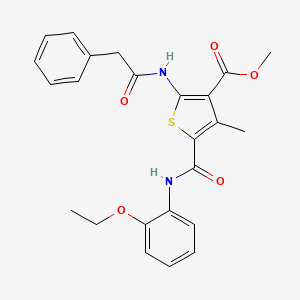
2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate typically involves the reaction of 2,2,3,3,4,4,4-Heptafluorobutyl alcohol with 1H,1H,2H,2H-perfluorohexyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure consistency and quality of the final product. Advanced purification techniques such as distillation and recrystallization are employed to remove impurities and obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form 2,2,3,3,4,4,4-Heptafluorobutyl alcohol and 1H,1H,2H,2H-perfluorohexyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Bases: Pyridine, triethylamine
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran
Catalysts: Various catalysts can be used to facilitate specific reactions, depending on the desired outcome.
Major Products
The major products formed from these reactions include various fluorinated alcohols and carbonates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials, coatings, and surfactants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate is primarily based on its ability to interact with various molecular targets through its fluorinated groups. The presence of multiple fluorine atoms enhances the compound’s ability to form strong interactions with other molecules, leading to its stability and reactivity. The pathways involved in its mechanism of action include nucleophilic substitution and hydrolysis, which are facilitated by the electron-withdrawing effects of the fluorine atoms.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 1H,1H,2H,2H-Perfluorodecyl acrylate
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
Uniqueness
Compared to similar compounds, 2,2,3,3,4,4,4-Heptafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate stands out due to its unique combination of fluorinated groups and carbonate functionality. This combination imparts exceptional thermal stability, chemical resistance, and low surface energy, making it particularly valuable in applications requiring high-performance materials and coatings.
Properties
Molecular Formula |
C11H6F16O3 |
|---|---|
Molecular Weight |
490.14 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate |
InChI |
InChI=1S/C11H6F16O3/c12-5(13,7(16,17)9(20,21)11(25,26)27)1-2-29-4(28)30-3-6(14,15)8(18,19)10(22,23)24/h1-3H2 |
InChI Key |
HJANLGDKELMTBV-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)OCC(C(C(F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol](/img/structure/B12078271.png)





![2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12078317.png)



![4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-D]pyrimidine-1-(beta-d-ribofuranosyl-5'-triphosphate)](/img/structure/B12078330.png)


![lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide](/img/structure/B12078343.png)
